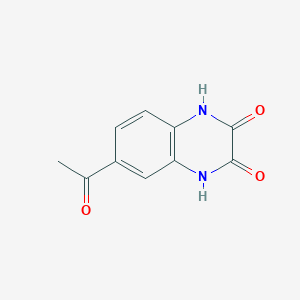
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is part of the quinoxaline family, known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoxaline core with acetyl and dione functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with diethyl oxalate . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction mixture is heated to promote the formation of the quinoxaline ring, followed by purification to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
化学反应分析
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones with additional functional groups, while reduction can produce tetrahydroquinoxaline derivatives with hydroxyl groups .
科学研究应用
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives, including this compound, have shown antimicrobial and antiproliferative activities.
Medicine: The compound is investigated for its potential as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which could be useful in treating type 2 diabetes mellitus.
作用机制
The mechanism of action of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing the degradation of incretin hormones . This leads to increased insulin secretion and decreased glucagon levels, ultimately lowering blood glucose levels . The molecular pathways involved include the incretin signaling pathway, which plays a crucial role in glucose homeostasis .
相似化合物的比较
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the acetyl and dione groups, making it less reactive in certain chemical reactions.
6-Chloro-1,2,3,4-tetrahydroquinoxaline-2,3-dione:
1,4-Dihydro-2,3-quinoxalinedione: This compound has similar dione groups but lacks the acetyl group, affecting its chemical properties and biological activities.
属性
IUPAC Name |
6-acetyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)6-2-3-7-8(4-6)12-10(15)9(14)11-7/h2-4H,1H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSBOSATCAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














